2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a pyrazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine in the presence of a base.
Attachment of the Pyrazole Ring: The pyrazole ring is attached via a cyclization reaction, where a hydrazine derivative reacts with an appropriate diketone or α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: A compound with a similar pyrimidine core but different substituents.
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Another pyrimidine derivative with a different ring system.
Uniqueness
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-11-18-17(19-12-13)24-8-6-23(7-9-24)15-10-16(22-14(2)21-15)25-5-3-4-20-25/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCQVERFXMIEBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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